N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide are currently unknown. The compound is structurally similar to other benzothiazoles , which have been found to interact with a variety of biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzothiazoles are known to interact with a variety of biochemical pathways , but without specific target information, it is difficult to predict which pathways this compound may affect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-fluorobenzo[d]thiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
4-fluorobenzothiazole: A fluorinated derivative with enhanced properties.
2-phenylbenzothiazole: Another derivative with potential therapeutic applications
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRLCOJHYEQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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